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Compound of Interest

Compound Name: Elagolix Sodium

Cat. No.: B008386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the

quantification of elagolix sodium, a gonadotropin-releasing hormone (GnRH) receptor

antagonist. The following sections detail the experimental protocols and performance data of

various chromatographic techniques, offering a comparative overview to aid in method

selection and validation for research and quality control purposes.

Comparative Analysis of Chromatographic Methods
The quantification of elagolix sodium has been successfully achieved using various high-

performance liquid chromatography (HPLC), reverse-phase HPLC (RP-HPLC), and ultra-high-

performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods. A

summary of their key performance parameters is presented in Table 1.
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Parameter

HPLC

Method 1[1]
[2][3]

RP-HPLC

Method[4][5]

UPLC-

MS/MS

Method 1[1]
[6][7][8]

UPLC-

MS/MS

Method 2[4]

UHPLC

Method[4]

Linearity

Range
1-3 µg/mL[4] LOQ - 200%

1-2000

ng/mL[1][4][7]

[8]

1-2000

ng/mL[4]

1.2-12

µg/mL[4]

Correlation

Coefficient

(r²)

0.9992%[5] >0.99
>0.9983[1][7]

[8]
>0.99 ≥0.99

Limit of

Detection

(LOD)

0.08 µg/mL[1]

[2][3]
Not Reported 4.8 pg/mL[9] Not Reported Not Reported

Limit of

Quantification

(LOQ)

LOQ - 150%

(Accuracy)
Not Reported 24 pg/mL[9] 1 ng/mL[8] 1.2 µg/mL

Accuracy

(Recovery)
Acceptable Acceptable

88.3% -

95.4%[8]

1.2-13.9%

(intra- & inter-

day)[1][7]

Not Reported

Precision

(%RSD)
<2% 0.55 - 2.72%

Intra-day:

3.5-5.5%,

Inter-day:

9.4-12.7%[1]

[7][8]

Not Reported Not Reported

Experimental Protocols
Detailed methodologies for the cited analytical techniques are provided below, enabling

replication and cross-validation in a laboratory setting.

HPLC Method
This method is suitable for the quantification of elagolix sodium and its potential organic

impurities in tablet dosage forms.[1][2][3]
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Instrumentation: High-Performance Liquid Chromatography system with UV detection.

Column: ACE C18-PFP (250mm x 4.6mm, 5µm).[1][2][3]

Mobile Phase A: pH 5.6 acetate buffer and acetonitrile (95:5, v/v).[1][2][3]

Mobile Phase B: Acetonitrile and methanol (90:10, v/v).[1][2][3]

Gradient Elution: A gradient elution program of 46 minutes.[1][2][3]

Flow Rate: 1.3 mL/min.[1][2][3]

Detection: UV at 210 nm.[1][2][3]

Injection Volume: 10.0 μL.[10]

RP-HPLC Method
This stability-indicating method is designed for the estimation of elagolix sodium in bulk drug

and its degradation products.[4][5]

Instrumentation: Reverse-Phase High-Performance Liquid Chromatography system with a

PDA detector.

Column: Inertsil ODS-3 C18 (250 × 4.6 mm, 5 μ).[5]

Mobile Phase: 0.05% trifluoroacetic acid:acetonitrile (55:45 v/v).[5]

Flow Rate: 1.0 mL/min.[4][5]

Detection: PDA detector at 275 nm.[4][5]

Run Time: 40 min.[4]

UPLC-MS/MS Method for Plasma Samples
This highly sensitive method is validated for the determination of elagolix in rat plasma.[1][6][7]

[8]
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Instrumentation: Ultra-Performance Liquid Chromatography coupled with a tandem mass

spectrometer (UPLC-MS/MS).

Column: Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm).[6][7][8]

Mobile Phase A: Acetonitrile.[6][7][8]

Mobile Phase B: Water with 0.1% formic acid.[6][7][8]

Flow Rate: 0.30 mL/min.[6][8]

Detection: Multiple reaction monitoring (MRM) in positive ion mode with an electrospray

ionization (ESI) source.[1][6][7][8]

Transitions: m/z 632.4→529.5 for quantification and m/z 632.4→177.1 for qualification.[1][6]

[7]

Visualizing the Workflow
The following diagrams illustrate the generalized workflows for sample preparation and the

logical relationship of validation parameters.
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Sample Preparation
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Caption: Generalized sample preparation workflow.
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Method Validation Parameters
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Caption: Interrelation of analytical method validation parameters.

Conclusion
The choice of an analytical method for elagolix sodium quantification will depend on the

specific requirements of the study, including the sample matrix, required sensitivity, and

available instrumentation. HPLC and RP-HPLC methods offer robust and cost-effective

solutions for routine quality control of bulk drug and pharmaceutical formulations. For

bioanalytical studies requiring high sensitivity to quantify low concentrations of elagolix in

biological matrices like plasma, UPLC-MS/MS methods are superior. The detailed protocols

and comparative data presented in this guide serve as a valuable resource for researchers to

select, develop, and validate the most appropriate analytical method for their needs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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